(S)-4-(oxiran-2-yl)pyridine

Description

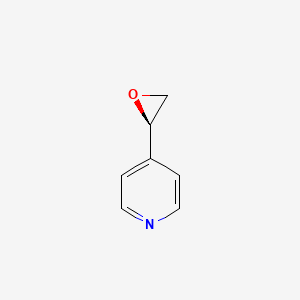

(S)-4-(Oxiran-2-yl)pyridine is a chiral epoxide-containing pyridine derivative with the molecular formula C₇H₇NO and a molecular weight of 121.14 g/mol. The compound features a pyridine ring substituted at the 4-position with an oxirane (epoxide) group in the (S)-configuration. The oxirane moiety confers reactivity for ring-opening reactions, enabling the compound to act as a versatile intermediate in synthesizing chiral ligands, pharmaceuticals, or polymers .

Notably, the (R)-enantiomer, 4-[(2R)-oxiran-2-yl]pyridine (CAS: 411233-70-0), has been commercially available but is currently discontinued. Its structural similarity to the (S)-enantiomer highlights the importance of stereochemistry in modulating biological activity and physicochemical properties .

Properties

IUPAC Name |

4-[(2S)-oxiran-2-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-3-8-4-2-6(1)7-5-9-7/h1-4,7H,5H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRROYLIDJBSPDW-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(oxiran-2-yl)pyridine typically involves the epoxidation of a suitable precursor. One common method is the reaction of 4-vinylpyridine with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high efficiency and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(oxiran-2-yl)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

Oxidation: The compound can be further oxidized under strong oxidative conditions.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products Formed

Nucleophilic substitution: The major products are ring-opened derivatives with the nucleophile attached to the former epoxide carbon.

Oxidation: Oxidized products may include pyridine N-oxides.

Reduction: Reduced products include piperidine derivatives.

Scientific Research Applications

(S)-4-(oxiran-2-yl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.

Industry: Used in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of (S)-4-(oxiran-2-yl)pyridine primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological processes. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other electrophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-4-(oxiran-2-yl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and functional reactivity.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Functional Reactivity |

|---|---|---|---|---|---|

| This compound | C₇H₇NO | 121.14 | Oxirane (epoxide) at C4 | Not reported | Epoxide ring-opening reactions |

| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine | C₂₃H₁₇ClN₄ | ~466–545 | Chloro, amino, substituted phenyl | 268–287 | Hydrogen bonding, halogen interactions |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 188.57 | Chloro, methyl, carboxylic acid | Not reported | Acid-base reactivity, coordination chemistry |

Key Differences

Substituent Complexity and Reactivity this compound’s epoxide group enables nucleophilic ring-opening reactions, making it valuable for synthesizing chiral amines, diols, or cross-linked polymers. In contrast, compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives exhibit halogen- and amino-group interactions, which are pivotal in drug-receptor binding . The carboxylic acid group in 2-chloro-6-methylpyrimidine-4-carboxylic acid allows for salt formation or metal coordination, distinguishing its applications in metallodrug design .

Molecular Weight and Solubility

- This compound’s low molecular weight (121.14 g/mol) suggests higher volatility and solubility in polar solvents compared to bulkier derivatives (e.g., 466–545 g/mol compounds with substituted phenyl groups) .

For example, hexahydroquinoline derivatives with pyridine moieties have shown efficacy in microbial screening assays .

Stereochemical Influence

- The (S)-enantiomer’s reactivity and binding affinity may differ significantly from the (R)-enantiomer, though direct comparative data are lacking. Such enantiomeric distinctions are well-documented in chiral drugs, where one enantiomer may exhibit therapeutic activity while the other is inert or toxic .

Biological Activity

(S)-4-(oxiran-2-yl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an epoxide group. This unique structure may contribute to its reactivity and interactions with biological targets. The compound's molecular formula is C8H9NO, and its systematic name is (S)-4-(2,3-epoxypropyl)pyridine.

| Property | Value |

|---|---|

| Molecular Formula | C8H9NO |

| Molecular Weight | 151.16 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The epoxide group may facilitate nucleophilic attack by biological molecules, leading to the formation of covalent bonds that can modulate enzyme activity or receptor signaling pathways.

Therapeutic Potential

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.

- Anticancer Properties : Some studies have indicated that this compound could induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

- Neuroprotective Effects : Investigations into the neuroprotective effects of this compound have shown potential benefits in models of neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : In vitro assays showed that this compound exhibited cytotoxic effects on human breast cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways.

- Neuroprotective Study : A recent investigation into neuroprotective compounds highlighted this compound's ability to reduce oxidative stress in neuronal cells, indicating its potential role in treating neurodegenerative disorders .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer | |

| Neuroprotective | Reduction of oxidative stress |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the epoxide group or the pyridine ring can significantly influence the biological activity of this compound. For instance, substituents on the pyridine ring may enhance or diminish the compound's interaction with specific biological targets.

Future Research Directions

Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are essential for advancing this compound toward clinical use.

Q & A

Q. Methodological Insight

- Epoxidation Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize side reactions (e.g., over-oxidation).

- Stereochemical Purity : Use chiral chromatography or enantioselective crystallization to isolate the (S)-enantiomer.

What spectroscopic and crystallographic techniques are used to characterize the structure of this compound?

Basic Research Focus

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the presence of the pyridine ring and oxirane group. Coupling constants in H NMR resolve stereochemistry (e.g., vicinal coupling in oxirane protons).

- X-ray Crystallography : Determines absolute configuration and bond angles, validating the (S)-enantiomer .

Q. Methodological Insight

- Crystal Growth : Use slow evaporation of a saturated solution in hexane/ethyl acetate to obtain high-quality single crystals.

- Data Interpretation : Compare experimental bond lengths (e.g., C-O in oxirane: ~1.43 Å) with DFT-predicted values for validation.

How does the stereochemistry of the oxirane ring affect the compound's reactivity in nucleophilic ring-opening reactions?

Advanced Research Focus

The (S)-configuration induces stereoelectronic effects that influence nucleophilic attack. For instance, nucleophiles (e.g., amines or thiols) preferentially attack the less hindered carbon of the oxirane ring, leading to regioselective ring-opening. Steric hindrance from the pyridine ring further modulates reaction pathways .

Q. Methodological Insight

- Kinetic Studies : Use stopped-flow spectroscopy to compare reaction rates of (S)- vs. (R)-enantiomers with nucleophiles.

- DFT Calculations : Map transition states to predict regioselectivity and enantiomeric retention .

How can density-functional theory (DFT) be applied to predict the electronic properties and regioselectivity of this compound?

Advanced Research Focus

DFT methods (e.g., B3LYP/6-31G*) model the compound’s electronic structure, including frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. These predict sites of nucleophilic/electrophilic attack and regioselectivity in ring-opening reactions .

Q. Methodological Insight

- Exchange-Correlation Functionals : Benchmark hybrid functionals (e.g., B3LYP) against experimental data to improve accuracy for heterocyclic systems .

- Solvent Modeling : Include implicit solvent models (e.g., PCM) to simulate reaction environments.

What strategies resolve contradictions in reaction outcomes when using different nucleophiles with this compound?

Advanced Research Focus

Discrepancies in product distribution (e.g., substitution vs. addition products) arise from nucleophile strength and solvent effects. For example:

- Strong Nucleophiles (e.g., Grignard reagents): Favor oxirane ring-opening.

- Weak Nucleophiles (e.g., water): Prefer pyridine ring functionalization under acidic conditions.

Q. Methodological Insight

- Controlled Experiments : Systematically vary nucleophile concentration and solvent polarity (e.g., dielectric constant).

- Mechanistic Probes : Use isotopic labeling (O in oxirane) to track reaction pathways via mass spectrometry .

What are the potential pharmacological targets for this compound based on structural analogs, and how can in silico docking studies guide experimental validation?

Advanced Research Focus

Structural analogs (e.g., epoxide-containing kinase inhibitors) suggest potential targets like tyrosine kinases or cytochrome P450 enzymes. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to active sites, prioritizing experimental testing .

Q. Methodological Insight

- Ligand Preparation : Optimize protonation states of the pyridine nitrogen and oxirane oxygen at physiological pH.

- Validation : Cross-reference docking scores with in vitro enzyme inhibition assays (e.g., IC measurements).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.